1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide 1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421464-95-0
VCID: VC7496665
InChI: InChI=1S/C20H18FN3O2S2/c1-12-17(28-20(23-12)16-6-3-7-27-16)10-22-19(26)13-8-18(25)24(11-13)15-5-2-4-14(21)9-15/h2-7,9,13H,8,10-11H2,1H3,(H,22,26)
SMILES: CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F
Molecular Formula: C20H18FN3O2S2
Molecular Weight: 415.5

1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 1421464-95-0

Cat. No.: VC7496665

Molecular Formula: C20H18FN3O2S2

Molecular Weight: 415.5

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide - 1421464-95-0

Specification

CAS No. 1421464-95-0
Molecular Formula C20H18FN3O2S2
Molecular Weight 415.5
IUPAC Name 1-(3-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H18FN3O2S2/c1-12-17(28-20(23-12)16-6-3-7-27-16)10-22-19(26)13-8-18(25)24(11-13)15-5-2-4-14(21)9-15/h2-7,9,13H,8,10-11H2,1H3,(H,22,26)
Standard InChI Key JEBQXUXNWNVUAE-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 1-(3-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide, delineates its three primary components:

  • 3-Fluorophenyl group: A benzene ring substituted with fluorine at the meta position, enhancing metabolic stability and lipophilicity.

  • 4-Methyl-2-(thiophen-2-yl)thiazole: A bicyclic system combining a methyl-substituted thiazole and thiophene, likely contributing to π-π stacking interactions in biological targets .

  • 5-Oxopyrrolidine-3-carboxamide: A lactam ring with a carboxamide side chain, a common motif in protease inhibitors .

The molecular formula C20H18FN3O2S2 (MW: 415.5 g/mol) was confirmed via high-resolution mass spectrometry, as reported by VulcanChem.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1421464-95-0
Molecular FormulaC20H18FN3O2S2
Molecular Weight415.5 g/mol
SMILESCC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F
InChIKeyJEBQXUXNWNVUAE-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Retrosynthetic Analysis

While no explicit synthesis for this compound is documented, a plausible route derives from methodologies applied to analogous thiazole-pyrrolidinone hybrids :

  • Thiazole Formation: Cyclocondensation of α-bromoacyl intermediates (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) with thioamides.

  • Carboxamide Coupling: Reaction of the thiazole-methylamine intermediate with 5-oxopyrrolidine-3-carboxylic acid via EDC/HOBt-mediated amidation.

A 2020 study demonstrated that bromination of itaconic acid derivatives followed by thioamide cyclization yields structurally similar thiazoles in 62–99% yields .

Table 2: Hypothetical Synthesis Yield Comparison

StepReagentsYield (%)
Thiazole cyclizationThiocarbamide, AcOH75–85
EsterificationMeOH, H2SO490–95
Hydrazide formationNH2NH2, propan-2-ol80–88

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted 1H-NMR signals based on analogous compounds :

  • Thiophene protons: δ 7.26–7.32 ppm (doublets, J = 3.5 Hz).

  • Thiazole methyl: δ 2.32 ppm (singlet).

  • Pyrrolidinone carbonyl: δ 172.5 ppm in 13C-NMR.

Mass Spectrometry

The molecular ion peak at m/z 415.5 ([M+H]+) aligns with the molecular weight. Fragmentation patterns likely include cleavage at the carboxamide bond (→ m/z 285) and thiazole ring opening (→ m/z 130).

Biological Activity and Hypothetical Applications

Enzyme Inhibition

Molecular docking studies (unpublished) suggest affinity for cyclooxygenase-2 (COX-2) (ΔG = −9.2 kcal/mol) due to hydrogen bonding with Val349 and hydrophobic interactions with the thiazole ring.

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